REACTION_SMILES
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[C:19]([CH2:20][CH3:21])(=[O:22])[Cl:23].[CH3:1][O:2][C:3]([CH2:4][C:5]([CH2:6][CH3:7])=[O:8])=[O:9].[Cl-:10].[Cl-:12].[Cl:25][CH2:26][Cl:27].[ClH:24].[Mg+2:11].[cH:13]1[cH:14][cH:15][n:16][cH:17][cH:18]1>>[CH3:1][O:2][C:3]([CH:4]([C:5]([CH2:6][CH3:7])=[O:8])[C:19]([CH2:20][CH3:21])=[O:22])=[O:9]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(=O)Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(=O)CC(=O)OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
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[Mg+2]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
c1ccncc1
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Name
|
|
Type
|
product
|
Smiles
|
CCC(=O)C(C(=O)CC)C(=O)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |